![molecular formula C19H16N4OS B2484893 3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 402954-20-5](/img/structure/B2484893.png)
3-amino-4,6-dimethyl-N-(quinolin-8-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Thieno[2,3-b]pyridine is a polycyclic aromatic compound that is used as a core for various biologically active compounds .
Synthesis Analysis
Quinoline can be synthesized using several methods such as the Skraup synthesis, Combes quinoline synthesis, and Conrad-Limpach synthesis . The synthesis of thieno[2,3-b]pyridine derivatives has been reported in the literature .Molecular Structure Analysis
Quinoline has a double-ring structure with a benzene ring fused to a pyridine at two adjacent carbon atoms. Thieno[2,3-b]pyridine is a tricyclic compound with a thiophene and a pyridine ring .Chemical Reactions Analysis
Quinoline is a versatile compound in organic synthesis. It can undergo reactions such as halogenation, acylation, sulfonation, and nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Quinoline is a weak base and forms salts with acids. It is also nontoxic to humans .Scientific Research Applications
- Application : Oprea1_270560 serves as a building block for synthesizing diverse heterocyclic compounds. Chemists have leveraged its flexible reactivity to create novel ring systems, contributing to drug development and functional materials .
- Application : Researchers have employed Oprea1_270560 to functionalize acyclic molecules. By introducing specific functional groups, they enhance reactivity, modify properties, and enable targeted applications .
- Application : Representative derivatives of Oprea1_270560 have been reported as selective SHP1 activators. These compounds exhibit potent cellular efficacy, making them promising candidates for therapeutic interventions .
- Application : While not directly related to Oprea1_270560, OR techniques can aid decision-making in various fields, including energy, transportation, and climate change mitigation. Researchers use OR to optimize processes, allocate resources, and enhance sustainability .
- Application : A recent study highlights the use of OR and data science to disrupt illicit markets. Although not specific to Oprea1_270560, this demonstrates the broader impact of OR in addressing societal issues .
- Application : While not directly tied to Oprea1_270560, journals like ORESTA publish scientific papers on optimization methods, decision-making, and related topics. Researchers explore ways to improve efficiency, manage resources, and enhance project outcomes .
Heterocycle Synthesis
Functionalization of Acyclic Systems
Selective SHP1 Activation
Operational Research (OR) and Decision-Making
Disrupting Illicit Markets
Operational Research in Engineering Sciences
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, which is a common structural feature in many biologically active molecules . Quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Quinoline derivatives can interact with various targets in different ways, including binding to receptors, inhibiting enzymes, or interacting with DNA . The exact mode of action for this compound would need to be determined through experimental studies.
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Quinoline derivatives can affect a wide range of pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can vary widely among different compounds. Quinoline derivatives can have diverse pharmacokinetic properties . Specific ADME properties for this compound would need to be determined experimentally.
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to effects on cell growth or survival .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-4,6-dimethyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-10-9-11(2)22-19-14(10)15(20)17(25-19)18(24)23-13-7-3-5-12-6-4-8-21-16(12)13/h3-9H,20H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXXWISWBNPJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC4=C3N=CC=C4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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